![molecular formula C13H28N4OS B14614743 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is an organic compound with the molecular formula C₁₃H₂₈N₄OS It is characterized by the presence of a hydrazinylidenemethyl group and an octylsulfanylpropyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea typically involves the reaction of hydrazine derivatives with appropriate urea precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mécanisme D'action
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-hexylsulfanylpropyl)urea: Similar structure but with a shorter alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Similar structure but with a longer alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-phenylsulfanylpropyl)urea: Similar structure but with an aromatic group instead of an alkyl chain.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The octylsulfanyl group provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the hydrazinylidenemethyl group offers potential for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H28N4OS |
|---|---|
Poids moléculaire |
288.46 g/mol |
Nom IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H28N4OS/c1-2-3-4-5-6-7-10-19-11-8-9-15-13(18)16-12-17-14/h12H,2-11,14H2,1H3,(H2,15,16,17,18) |
Clé InChI |
XRWZPUOHJZIQMD-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCSCCCNC(=O)N/C=N/N |
SMILES canonique |
CCCCCCCCSCCCNC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
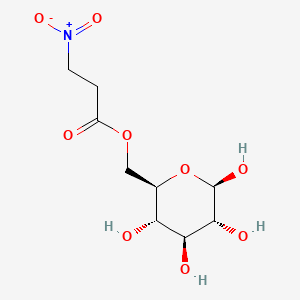
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
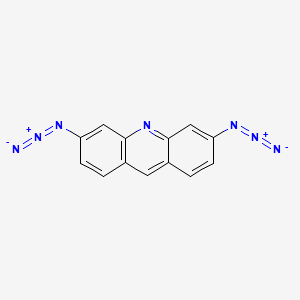

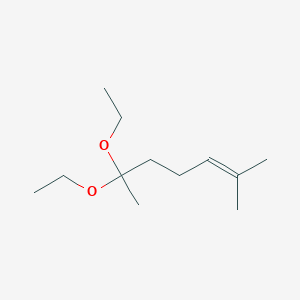
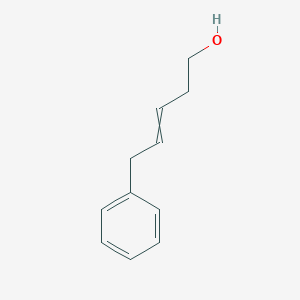
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
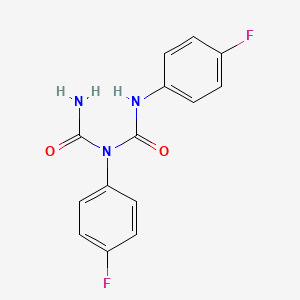

![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
